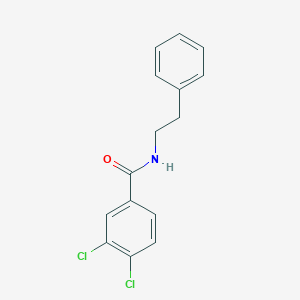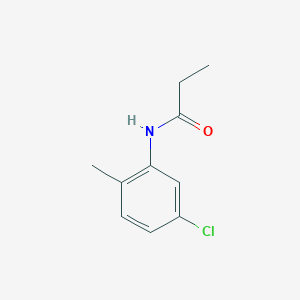
3,4-dichloro-N-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-(2-phenylethyl)benzamide, also known as URB597, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors and has been found to modulate the endocannabinoid system, which plays a crucial role in regulating various physiological processes.
作用机制
3,4-dichloro-N-(2-phenylethyl)benzamide is a selective inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids, such as anandamide. By inhibiting FAAH, 3,4-dichloro-N-(2-phenylethyl)benzamide increases the levels of endocannabinoids, which in turn activate the cannabinoid receptors, CB1 and CB2. This activation leads to a variety of physiological effects, including pain relief, anxiety reduction, and anti-addictive effects.
Biochemical and Physiological Effects
3,4-dichloro-N-(2-phenylethyl)benzamide has been found to have a variety of biochemical and physiological effects, including analgesia, anxiolysis, and anti-addictive effects. In preclinical studies, 3,4-dichloro-N-(2-phenylethyl)benzamide has been shown to reduce pain sensitivity in various animal models, including inflammatory and neuropathic pain. 3,4-dichloro-N-(2-phenylethyl)benzamide has also been found to reduce anxiety-like behaviors in animal models of anxiety disorders, such as the elevated plus maze and the light-dark box test. Additionally, 3,4-dichloro-N-(2-phenylethyl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
The advantages of using 3,4-dichloro-N-(2-phenylethyl)benzamide in lab experiments include its selectivity for FAAH, its ability to increase endocannabinoid levels, and its potential therapeutic applications in various fields. However, there are also some limitations to using 3,4-dichloro-N-(2-phenylethyl)benzamide, including its relatively short half-life, which requires frequent dosing, and its potential off-target effects, which may affect the interpretation of experimental results.
未来方向
There are several future directions for research on 3,4-dichloro-N-(2-phenylethyl)benzamide, including the development of more potent and selective FAAH inhibitors, the investigation of the therapeutic potential of 3,4-dichloro-N-(2-phenylethyl)benzamide in various disease models, and the exploration of the underlying mechanisms of 3,4-dichloro-N-(2-phenylethyl)benzamide's effects. Additionally, the potential clinical applications of 3,4-dichloro-N-(2-phenylethyl)benzamide in pain management, anxiety disorders, and addiction should be further explored in clinical trials.
合成方法
3,4-dichloro-N-(2-phenylethyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzoyl chloride with 2-phenylethylamine, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
3,4-dichloro-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in various fields, including pain management, anxiety disorders, and addiction. In preclinical studies, 3,4-dichloro-N-(2-phenylethyl)benzamide has been found to increase the levels of endogenous cannabinoids, such as anandamide, which are known to have analgesic, anxiolytic, and anti-addictive effects.
属性
CAS 编号 |
28394-08-3 |
|---|---|
产品名称 |
3,4-dichloro-N-(2-phenylethyl)benzamide |
分子式 |
C15H13Cl2NO |
分子量 |
294.2 g/mol |
IUPAC 名称 |
3,4-dichloro-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c16-13-7-6-12(10-14(13)17)15(19)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19) |
InChI 键 |
KBGLWWLXUAGOCS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B185052.png)
![5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B185053.png)







